An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Dibromo-4,5-dimethoxypyrene
An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Dibromo-4,5-dimethoxypyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,8-Dibromo-4,5-dimethoxypyrene, a functionalized pyrene derivative with significant potential in materials science and organic electronics. This document details a proposed synthetic pathway, in-depth characterization methodologies, and a discussion of its potential applications. The content is structured to provide both theoretical understanding and practical insights for researchers working with polycyclic aromatic hydrocarbons.
Introduction: The Allure of Functionalized Pyrenes
Pyrene, a polycyclic aromatic hydrocarbon (PAH), has long captivated the attention of chemists due to its unique photophysical properties, including a high fluorescence quantum yield and the ability to form excimers.[1] These characteristics make pyrene and its derivatives highly valuable in the development of advanced materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[1]
The strategic functionalization of the pyrene core allows for the fine-tuning of its electronic and optical properties. The introduction of substituents can alter the molecule's HOMO/LUMO energy levels, influence its solid-state packing, and, consequently, its charge transport capabilities. Brominated pyrenes, in particular, serve as versatile synthetic intermediates, enabling the introduction of a wide array of functional groups through cross-coupling reactions.
This guide focuses on a specific, yet promising derivative: 1,8-Dibromo-4,5-dimethoxypyrene (CAS No. 1286170-85-1, Molecular Formula: C₁₈H₁₂Br₂O₂).[2][3] The presence of electron-donating methoxy groups at the 4 and 5 positions, combined with the reactive bromine atoms at the 1 and 8 positions, creates a molecule with a unique electronic profile and significant potential for further chemical modification.
Synthesis of 1,8-Dibromo-4,5-dimethoxypyrene: A Proposed Pathway
Retrosynthetic Analysis
The synthesis logically starts from the commercially available 4,5-dimethoxypyrene. The target molecule can be obtained through a direct bromination reaction. The key challenge lies in achieving the desired regioselectivity.
Caption: Retrosynthetic approach for 1,8-Dibromo-4,5-dimethoxypyrene.
The Role of Methoxy Groups in Directing Bromination
The 1, 3, 6, and 8 positions of the pyrene ring are the most electron-rich and, therefore, the most susceptible to electrophilic attack.[4][5] The methoxy groups at the 4 and 5 positions are ortho, para-directing activators. In the case of 4,5-dimethoxypyrene, these groups are expected to further activate the pyrene ring towards electrophilic substitution. While they will activate the ortho (3 and 6) and para (1 and 8) positions relative to themselves, the inherent reactivity of the 1, 3, 6, and 8 positions of the pyrene core will likely dominate the regiochemical outcome. Therefore, direct bromination is anticipated to favor substitution at the 1 and 8 positions.
Proposed Experimental Protocol
This protocol utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent compared to elemental bromine, which can lead to over-bromination and side products.[6][7][8]
Materials:
-
4,5-Dimethoxypyrene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 4,5-dimethoxypyrene (1.0 eq) in anhydrous DMF.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield 1,8-Dibromo-4,5-dimethoxypyrene as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed workflow for the synthesis of 1,8-Dibromo-4,5-dimethoxypyrene.
Characterization of 1,8-Dibromo-4,5-dimethoxypyrene
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Spectroscopic Data (Predicted and Comparative)
As experimental data for 1,8-Dibromo-4,5-dimethoxypyrene is not publicly available, the following are predicted values and comparisons with similar known compounds.
Table 1: Predicted and Comparative Spectroscopic Data
| Technique | Predicted Data for 1,8-Dibromo-4,5-dimethoxypyrene | Comparative Data (1,8-Dibromopyrene) |
| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. Methoxy protons as a singlet around 4.0 ppm. | Aromatic protons observed in the range of 8.0-8.5 ppm.[4] |
| ¹³C NMR | Aromatic carbons expected between 110-140 ppm. Methoxy carbons around 55-60 ppm. | Aromatic carbons observed in the range of 120-130 ppm.[9] |
| Mass Spec. | Expected M+ peak at m/z 418, 420, 422 (isotopic pattern for Br₂). | M+ peak at m/z 358, 360, 362 (isotopic pattern for Br₂).[10] |
Detailed Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. The spectrum is expected to show distinct signals for the aromatic protons and a singlet for the two equivalent methoxy groups.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms. The spectrum should show signals for the aromatic carbons and a single signal for the methoxy carbons.
-
-
Mass Spectrometry (MS):
-
Confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, providing definitive evidence for the presence of two bromine atoms.
-
-
X-ray Crystallography:
-
If suitable single crystals can be obtained, X-ray crystallography will provide unambiguous structural confirmation, including bond lengths, bond angles, and the overall molecular geometry.
-
Potential Applications
The unique structural features of 1,8-Dibromo-4,5-dimethoxypyrene suggest its utility in several areas of materials science and drug development.
-
Organic Electronics: The electron-rich dimethoxy-pyrene core makes this molecule a promising building block for p-type organic semiconductors. The bromine atoms provide reactive handles for introducing various functional groups through Suzuki, Stille, or Sonogashira coupling reactions, allowing for the synthesis of a wide range of conjugated materials with tailored electronic properties for use in OLEDs and OFETs.[1]
-
Fluorescent Probes: The inherent fluorescence of the pyrene core can be modulated by the substituents. Further functionalization at the bromine positions could lead to the development of novel fluorescent sensors for ions or biomolecules.
-
Drug Development: Polycyclic aromatic hydrocarbons are scaffolds found in various biologically active compounds. The dibromo-dimethoxy-pyrene core could serve as a starting point for the synthesis of novel therapeutic agents.
Caption: Potential application areas for 1,8-Dibromo-4,5-dimethoxypyrene.
Conclusion
1,8-Dibromo-4,5-dimethoxypyrene stands as a promising, yet underexplored, functionalized pyrene derivative. This guide has outlined a logical and feasible synthetic strategy, detailed the necessary characterization techniques, and highlighted its potential applications. The combination of an electron-rich aromatic core with versatile reactive sites makes this molecule a valuable target for further research and development in the pursuit of novel organic materials and bioactive compounds. The experimental validation of the proposed synthesis and the full characterization of this compound will undoubtedly open new avenues in the ever-expanding field of pyrene chemistry.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Carreño, M. C., & Ribagorda, M. (2003). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 68(10), 4610–4613.
- Niko, Y., et al. (2024). Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives. Chemistry – A European Journal, 30(37), e202401152.
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Ruto, A., et al. (2024).
- Dehaen, W., et al. (n.d.). Synthesis and application of reactive BODIPY dyes.
- Wang, C.-Z., et al. (2019). Pyrene-based color-tunable dipolar molecules: Synthesis, characterization and optical properties. Loughborough University Research Repository.
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H (a) and 13C NMR spectra of 4 (b). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0237827). Retrieved from [Link]
- MDPI. (2021). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Molecules, 26(16), 4995.
-
Scribd. (n.d.). Electrophilic Substitution of Pyrenes. Retrieved from [Link]
- MDPI. (2024).
-
Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]
- MDPI. (2024).
-
National Center for Biotechnology Information. (n.d.). 1,8-Dibromopyrene. PubChem. Retrieved from [Link]
-
MDPI. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][11][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(21), 6489.
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]
-
YouTube. (2021). NBS: Radical Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][11][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 14.5: Electrophilic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4′-Dibromo-2,2′-[octane-1,8-diylbis(nitrilomethanylylidene)]diphenol. PubChem. Retrieved from [Link]
-
YouTube. (2023). Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1,8-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-4,5-methylenedioxybenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,8-Dibromo-4-octyne. PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1286170-85-1|1,8-Dibromo-4,5-dimethoxypyrene|BLD Pharm [bldpharm.com]
- 3. 1,8-Dibromo-4,5-dimethoxypyrene,(CAS# 1286170-85-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. 1,8-Dibromopyrene | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
